6-tert-butyl-N-(2-chlorobenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tert-butyl group, and a chlorophenylmethyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzylamine with 4-tert-butylbenzenesulfonyl chloride under basic conditions to form the intermediate, which is then cyclized to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl compound used in organic synthesis.
4-tert-Butylbenzenesulfonyl chloride: Similar in structure but lacks the benzoxazine ring.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a tert-butyl group.
Uniqueness
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of the benzoxazine ring and the combination of functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C26H27ClN2O4S |
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Molecular Weight |
499.0 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C26H27ClN2O4S/c1-26(2,3)19-13-14-23-22(15-19)29(34(31,32)20-10-5-4-6-11-20)17-24(33-23)25(30)28-16-18-9-7-8-12-21(18)27/h4-15,24H,16-17H2,1-3H3,(H,28,30) |
InChI Key |
KQBZWMZVXBLWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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